molecular formula C11H11F2NO3 B6334294 Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate CAS No. 1034000-36-6

Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate

Cat. No. B6334294
CAS RN: 1034000-36-6
M. Wt: 243.21 g/mol
InChI Key: TZCLAZJPZGHFBN-MRVPVSSYSA-N
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Description

“Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate” is a chemical compound with the molecular formula C11H11F2NO3 and a molecular weight of 243.21 g/mol . It is typically used for research and development .

Scientific Research Applications

Carbamate Synthesis:

Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate can be synthesized through carbamoylation reactions. Unlike traditional methods that employ hazardous phosgene or its derivatives, this compound offers a safer alternative. Dimethyl carbonate (DMC) serves as a clean and green carbamoylating agent, allowing for the preparation of N-alkyl carbamates without the need for toxic reagents .

Anticonvulsant Properties:

While exploring its biological activity, methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate has shown promise as an anticonvulsant. Further studies are needed to understand its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

methyl N-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-16-11(15)14-8-3-6-2-7(12)4-9(13)10(6)17-5-8/h2,4,8H,3,5H2,1H3,(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCLAZJPZGHFBN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CC2=C(C(=CC(=C2)F)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@@H]1CC2=C(C(=CC(=C2)F)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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